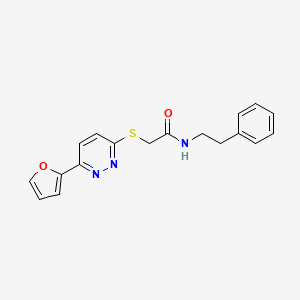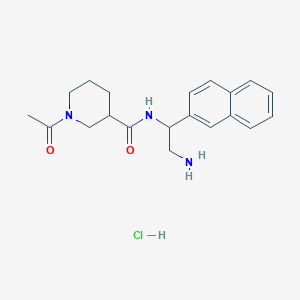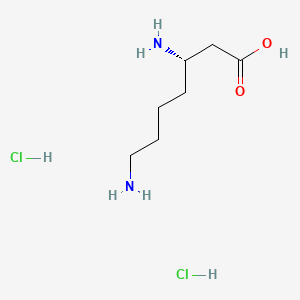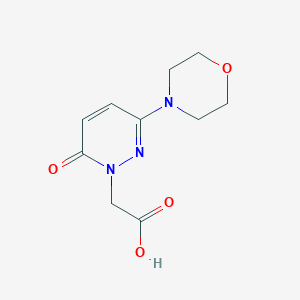
4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s stability, reactivity, and any notable chemical properties .科学的研究の応用
Molecular and Electronic Structure Investigations
A comprehensive experimental and theoretical investigation was conducted on a related molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, to understand its molecular and electronic structure. This research involved characterizing the compound using techniques such as 1H-NMR, 13C-NMR, IR, and single-crystal X-ray diffraction. The study provided insights into the molecular geometry, vibrational frequencies, and atomic charge distribution, using both Hartree–Fock (HF) and density functional method (DFT) with 6-31G(d) basis set. Furthermore, the conformational flexibility of the compound was examined through semi-empirical calculations, highlighting the significance of such molecules in understanding chemical properties and reactivity (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Antitumor Applications
Another study focused on the synthesis, crystal structure, and antitumor activity of a compound with a similar structure, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine. The research detailed the synthesis process and determined the crystal structure via single-crystal X-ray diffraction. The biological testing indicated that the compound possesses promising antitumor activity, particularly against the Hela cell line, with an IC50 value of 26 μM, underscoring the potential therapeutic applications of such molecules in cancer treatment (叶姣 et al., 2015).
Synthesis and Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives of 1H-benzimidazole were explored, demonstrating the potential of thiazol-2-amine derivatives in developing new antimicrobial agents. This study highlighted the chemical synthesis of these derivatives and evaluated their effectiveness against various bacterial strains, revealing some compounds with significant antibacterial activity. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial infections (Bektaş et al., 2007).
Quantum Chemical and Molecular Dynamics Simulation
A study involving quantum chemical and molecular dynamics simulation was conducted to assess the corrosion inhibition performance of certain thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against iron corrosion. This research provides valuable insights into the electronic properties and interactions of these molecules with metal surfaces, potentially leading to the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)17-14(15)16-13/h6-9H,3-5H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRQNABFFOQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)


![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide](/img/structure/B2861440.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)





![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2861450.png)
